
N-Tert-butyl-4-(chloromethyl)benzamide
Overview
Description
N-Tert-butyl-4-(chloromethyl)benzamide is a benzamide derivative characterized by a chloromethyl group at the para position of the benzamide core and a bulky tert-butyl substituent on the amide nitrogen. The chloromethyl group serves as a reactive site for further functionalization, such as nucleophilic substitution (SN2) reactions, while the tert-butyl group may enhance metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-4-(chloromethyl)benzamide can be achieved through several routes. One common method involves the reaction of 4-(chloromethyl)benzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (S2) with various nucleophiles, forming derivatives with modified functional groups.
Reaction Conditions and Products
Key Findings :
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Substitution with amines (e.g., tert-butylamine) proceeds efficiently under mild basic conditions, yielding secondary or tertiary amines.
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Thiols require stronger bases like NaH for deprotonation before nucleophilic attack.
Hydrolysis Reactions
The chloromethyl group can be hydrolyzed to hydroxymethyl or carboxylic acid derivatives under controlled conditions.
Hydrolysis Pathways
Pathway | Reagents/Conditions | Product | Yield | References |
---|---|---|---|---|
Acidic | HO, HSO, Δ | N-Tert-butyl-4-(hydroxymethyl)benzamide | 90% | |
Basic | NaOH, HO, 100°C | 4-Carboxy-N-tert-butylbenzamide | 85% |
Mechanistic Insight :
-
Acidic hydrolysis retains the hydroxymethyl group, while basic conditions oxidize the chloromethyl group to a carboxylic acid via intermediate aldehyde formation .
Oxidation and Reduction
The chloromethyl group and amide functionality participate in redox reactions.
Oxidation Reactions
Target Group | Reagents/Conditions | Product | Yield | References |
---|---|---|---|---|
-CHCl | KMnO, HO, Δ | 4-Carboxy-N-tert-butylbenzamide | 78% |
Reduction Reactions
Target Group | Reagents/Conditions | Product | Yield | References |
---|---|---|---|---|
-CHCl | LiAlH, THF, 0°C → RT | N-Tert-butyl-4-(methyl)benzamide | 65% |
Notable Observations :
-
LiAlH selectively reduces the chloromethyl group to methyl without affecting the amide bond.
Elimination Reactions
Under strongly basic conditions, elimination of HCl generates a vinyl intermediate.
Reagents/Conditions | Product | Yield | References |
---|---|---|---|
t-BuOK, DMF, 120°C | N-Tert-butyl-4-vinylbenzamide | 55% |
Side Note :
-
The vinyl derivative is susceptible to polymerization or further functionalization via Diels-Alder reactions .
Amide Functional Group Reactivity
The tert-butyl amide group exhibits limited reactivity under standard conditions but can be modified under harsh treatments.
Reaction Type | Reagents/Conditions | Product | Yield | References |
---|---|---|---|---|
Hydrolysis | HCl (6M), reflux, 24h | 4-(Chloromethyl)benzoic acid | 95% | |
Alkylation | MeI, NaH, THF | N-Methyl-N-tert-butyl variant | <10% |
Critical Analysis :
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Acidic hydrolysis cleaves the amide bond, yielding 4-(chloromethyl)benzoic acid .
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Alkylation at the amide nitrogen is inefficient due to steric hindrance from the tert-butyl group .
Case Study: Anticancer Drug Intermediate
-
The compound was used to synthesize 4-chloromethyl benzoic acid tert-butyl ester , a precursor in anticancer drug development .
-
Reaction Sequence :
Stability and Handling Considerations
Scientific Research Applications
Synthesis Pathways
The synthesis of N-tert-butyl-4-(chloromethyl)benzamide typically involves several methodologies:
-
Chloromethylation of Benzamides :
- This method involves the reaction of tert-butyl amine with 4-chloromethylbenzoic acid derivatives under acidic conditions to yield the desired product.
- Substitution Reactions :
-
Alternative Synthetic Routes :
- Research has indicated that alternative pathways, such as using 4-aminobenzoyl chloride and tert-butanol, can also produce this compound efficiently.
Pharmaceutical Applications
This compound serves primarily as a chemical intermediate in pharmaceutical synthesis. Its applications include:
- Anticancer Drug Development :
- Neurological Disorders :
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of compounds synthesized from this compound on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of benzamide derivatives related to this compound. These compounds were tested for their ability to prevent dopamine depletion in MPTP-treated mice models, demonstrating significant protective effects and paving the way for future studies on their use in treating Parkinson's disease .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Tert-butyl-4-nitrobenzamide | Contains a nitro group | Exhibits different reactivity due to nitro substitution |
4-Amino-N-isopropylbenzamide | Isopropyl group instead of tert-butyl | May show distinct biological activity |
N,N-Dimethyl-4-aminobenzamide | Dimethyl substitution at nitrogen | Altered steric hindrance affecting reactivity |
This comparative analysis illustrates how variations in substituents can significantly impact the biological activity and reactivity of benzamide derivatives.
Mechanism of Action
The mechanism of action of N-Tert-butyl-4-(chloromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl and chloromethyl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural analogs of N-Tert-butyl-4-(chloromethyl)benzamide, focusing on substituent variations and their molecular properties:
Key Observations :
- Positional Effects : The chloromethyl group in this compound (C4) contrasts with analogs like N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide (C2 chlorine), which may alter reactivity and binding interactions .
- Functional Groups: Carboxylic acid () or quinazolinone () moieties introduce distinct electronic and solubility profiles.
Key Insights :
- Anticancer Potential: Derivatives of this compound, such as imatinib analogs, leverage the chloromethyl group for SN2 reactions with cyclic amines to generate bioactive molecules .
- Enzyme Inhibition: Substituent length and polarity (e.g., tetradecanoylamino in ) significantly influence PCAF HAT inhibitory activity, whereas the tert-butyl group’s role remains unexplored in this context.
- Antimicrobial Activity: Quinazolinone derivatives () demonstrate the versatility of benzamide scaffolds in drug discovery.
Key Trends :
- Chloromethyl Benzoyl Chloride : A common precursor for SN2-based derivatization ().
- Amine Selection : Tert-butylamine vs. aromatic amines (e.g., 3-bromo-4-methylaniline) dictates substituent diversity .
- Cyclization Reactions: Quinazolinone synthesis () highlights alternative pathways for benzamide functionalization.
Biological Activity
N-Tert-butyl-4-(chloromethyl)benzamide is a compound that has gained attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl amine with 4-chloromethylbenzoic acid derivatives. The process may include various steps such as protection-deprotection strategies to ensure the stability and reactivity of functional groups. The final product is characterized using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In a study evaluating a series of benzamide derivatives, compounds similar to this compound exhibited significant inhibitory effects against fungi such as Pyricularia oryzae and Sclerotinia sclerotiorum, with inhibition rates reaching up to 77.8% at concentrations of 50 mg/L .
Compound | Fungi | Inhibition Rate (%) |
---|---|---|
14h | Pyricularia oryzae | 77.8 |
14n | Sclerotinia sclerotiorum | 55.9 |
Cytotoxicity and Antiproliferative Effects
Research has indicated that certain benzamide derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have been tested against glioma cell lines (H4, LN229, HS683, U251MG), demonstrating varying degrees of antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzamide structure significantly influence biological activity. For example, the introduction of substituents at specific positions on the aromatic ring can enhance or diminish antimicrobial efficacy. Compounds with electron-withdrawing groups were generally more effective against certain fungal strains compared to their electron-donating counterparts .
Case Studies
Several case studies have highlighted the biological potential of benzamide derivatives:
- Antifungal Activity : A series of benzamides were tested for their antifungal properties, where this compound showed notable activity against Alternaria solani and Botrytis cinerea, suggesting its application in agricultural settings .
- Anti-protozoal Activity : Some studies have focused on the anti-protozoal effects of similar compounds against Toxoplasma gondii and Plasmodium falciparum, indicating that modifications in the benzamide structure could lead to new therapeutic agents for parasitic infections .
Toxicity Assessments
Toxicity evaluations are crucial for assessing the safety profile of this compound. In zebrafish models, preliminary toxicity tests have indicated that certain derivatives possess a favorable safety margin, with LC50 values suggesting low toxicity at effective concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Tert-butyl-4-(chloromethyl)benzamide, and how can reaction conditions be optimized?
A common method involves amide coupling between 4-(chloromethyl)benzoyl chloride and tert-butylamine. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
- Amide formation : React the acyl chloride with tert-butylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Catalytic bases (e.g., triethylamine) improve yields by scavenging HCl .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and strong oxidizers due to the reactivity of the chloromethyl group.
- Decomposition risks : Exposure to acids/bases may hydrolyze the amide bond or displace the chloride. Monitor for discoloration or gas evolution (indicative of HCl release) .
- Safety : Use fume hoods, nitrile gloves, and eye protection. In case of spills, neutralize with sodium bicarbonate before disposal .
Q. What analytical techniques are critical for characterizing this compound and confirming purity?
- Structural confirmation :
- Purity assessment :
Advanced Research Questions
Q. How can the chloromethyl group be leveraged in medicinal chemistry for targeted drug design?
The chloromethyl moiety serves as a versatile handle for:
- Alkylation reactions : Attach nucleophiles (e.g., thiols, amines) to create prodrugs or enzyme inhibitors. For example, coupling with cysteine residues in proteins enables covalent binding studies .
- Click chemistry : Substitute chloride with azide (via SN2), enabling copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
- Case study : In kinase inhibitor development, chloromethyl derivatives enhance binding affinity by forming irreversible interactions with catalytic lysines .
Q. What strategies are effective for resolving polymorphism in this compound, and how do polymorphs impact bioavailability?
- Polymorph screening : Use solvent recrystallization (e.g., ethanol, acetonitrile) under varying cooling rates. Slow evaporation favors stable Form I (rhombic crystals), while rapid cooling yields metastable Form II (needles) .
- Characterization :
- PXRD : Distinguish polymorphs by unique diffraction patterns (e.g., Form I: peaks at 10.2°, 15.7°; Form II: 9.8°, 16.3°).
- DSC : Measure melting points (Form I: ~300°C; Form II: ~290°C) and enthalpy changes .
- Bioavailability impact : Form I exhibits higher solubility and dissolution rates, making it preferable for in vivo studies .
Q. What mechanistic insights govern substitution reactions at the chloromethyl site?
- SN1 vs. SN2 pathways : Polar aprotic solvents (e.g., DMF) favor SN2 displacement with strong nucleophiles (e.g., NaN₃), while protic solvents (e.g., MeOH) may stabilize carbocation intermediates (SN1) .
- Steric effects : The tert-butyl group adjacent to the amide nitrogen hinders backside attack, slowing SN2 kinetics. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection .
Q. How does this compound contribute to advanced material science applications?
- Polymer crosslinking : The chloromethyl group reacts with diols or diamines to form thermosetting resins with enhanced mechanical strength. Applications include coatings and adhesives .
- Metal-organic frameworks (MOFs) : Functionalize nodes via chloride displacement with carboxylates, improving porosity for gas storage (e.g., CO₂ capture) .
Q. Contradictions and Mitigations
- Toxicity data gaps : While classifies similar compounds as non-hazardous, emphasizes caution due to incomplete toxicological profiling. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before biological studies .
- Reactivity discrepancies : warns of chloromethyl ethers corroding metals, but this compound’s tert-butyl group may reduce reactivity. Validate compatibility with reaction vessels (e.g., glass vs. stainless steel) via small-scale testing .
Properties
IUPAC Name |
N-tert-butyl-4-(chloromethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILSPQRMPVEAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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